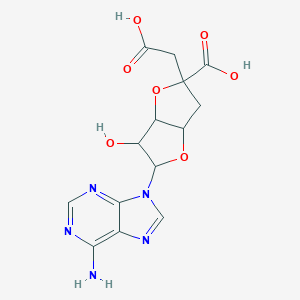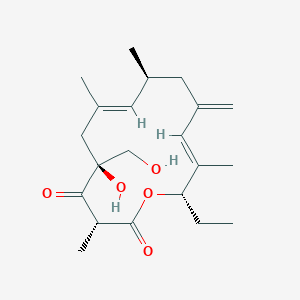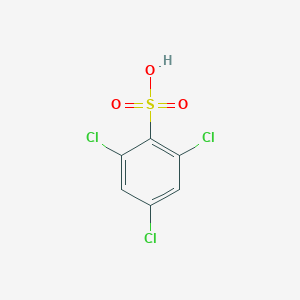
Methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate, also known as MPAEM, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. In
Mechanism of Action
The mechanism of action of Methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate involves its ability to bind to the active site of enzymes, inhibiting their activity. This is achieved through the formation of a covalent bond between the ester group of Methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate and the active site of the enzyme. Additionally, Methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate has been shown to induce apoptosis in cancer cells, which is believed to be mediated by its ability to inhibit the activity of proteasomes.
Biochemical and Physiological Effects
Methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of various enzymes, including chymotrypsin, trypsin, and elastase. Additionally, Methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of Methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate is its potent inhibitory activity against a range of enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of Methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate is its relatively low yield in the synthesis process, which can make it difficult to obtain large quantities for use in experiments.
Future Directions
There are several future directions for the study of Methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate. One area of research could focus on the development of new drugs based on the structure of Methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate. Additionally, further studies could be conducted to elucidate the mechanism of action of Methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate and to identify other enzymes that it may be able to inhibit. Finally, more research could be done to optimize the synthesis method of Methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate, potentially increasing its yield and making it more accessible for use in experiments.
Conclusion
In conclusion, Methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its potent inhibitory activity against enzymes, anti-inflammatory and anti-cancer properties, and potential for drug development make it a valuable tool for scientific research. Further studies are needed to fully understand the mechanism of action of Methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate and to identify its potential applications in various fields.
Synthesis Methods
The synthesis of Methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate involves the condensation of N-acetylphenylalanine methyl ester with 5,6-epoxy-5-methylhex-2-enoic acid. This reaction is catalyzed by a base such as triethylamine, and the resulting product is then treated with acetic anhydride to obtain Methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate. The yield of this reaction is typically around 40-50%.
Scientific Research Applications
Methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate has been studied extensively for its potential applications in the field of drug discovery. It has been shown to exhibit potent inhibitory activity against various enzymes, including chymotrypsin, trypsin, and elastase. Additionally, Methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs.
properties
CAS RN |
104973-52-6 |
|---|---|
Product Name |
Methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate |
Molecular Formula |
C19H23NO6 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
methyl (E,4R)-4-[(2R)-2-acetamido-3-phenylpropanoyl]oxy-4-[(2R)-2-methyloxiran-2-yl]but-2-enoate |
InChI |
InChI=1S/C19H23NO6/c1-13(21)20-15(11-14-7-5-4-6-8-14)18(23)26-16(19(2)12-25-19)9-10-17(22)24-3/h4-10,15-16H,11-12H2,1-3H3,(H,20,21)/b10-9+/t15-,16-,19-/m1/s1 |
InChI Key |
MBKQCBOAVJHAAM-SUCNGJPUSA-N |
Isomeric SMILES |
CC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O[C@H](/C=C/C(=O)OC)[C@]2(CO2)C |
SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)OC(C=CC(=O)OC)C2(CO2)C |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)OC(C=CC(=O)OC)C2(CO2)C |
synonyms |
AK-Me6 methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate, D-Phe (S-(R*,S*-(E)))-isomer methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate, L-Phe (R-(R*,R*-(E)))-isomer methyl 4-(N-acetylphenylalanyl)oxy-5,6-epoxy-5-methylhex-2-enoate, L-Phe (S-(R*,S*-(E)))-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid](/img/structure/B217754.png)

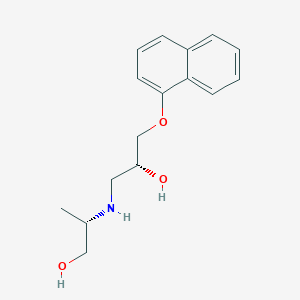
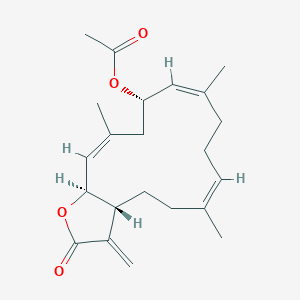

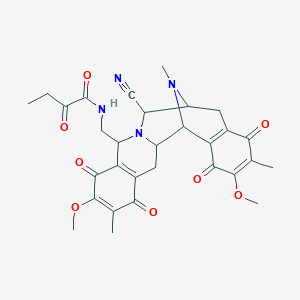
![(3Z,5Z,9S,10S,12S,13S,14Z,19S,20R)-9,10,12,13-tetrahydroxy-4,19-dimethyl-8,11,17-trimethylidene-20-[(2R,3S)-3-[(2S)-pentan-2-yl]oxiran-2-yl]-1-oxacycloicosa-3,5,14-trien-2-one](/img/structure/B217773.png)
![[(8S,11S,13S,14S)-3,9-dihydroxy-13-methyl-17-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-11-yl] nitrate](/img/structure/B217774.png)
![[7-oxo-6-[[(E)-3,4,5-trihydroxy-2-methoxy-8-methylnon-6-enoyl]amino]azepan-3-yl] tetradecanoate](/img/structure/B217776.png)
